1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
The compound “1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” is a complex organic molecule. It contains a tetrahydroquinazoline group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and bioactive compounds . The compound also contains a phenyl group (a derivative of benzene), and a hydroxyethoxyethyl group, which is a type of ether.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinazoline group would provide a rigid, bicyclic structure, while the phenyl and hydroxyethoxyethyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The ether group (hydroxyethoxyethyl) might undergo reactions such as cleavage under acidic conditions. The phenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Polymer Synthesis and Modification
Polymer Synthesis Based on 2-(Hydroxyphenyl)-2-oxazolines : Kobayashi et al. (1984) explored the synthesis of various polymers through cationic polymerization of 2-oxazolines, which resulted in polymers with a hydroxyl group of different reactivity at both ends, potentially relevant for creating tailored materials with specific functionalities (Kobayashi, Mizutani, & Saegusa, 1984).
Polymer-Bound Thiol Groups on Poly(2-oxazoline)s : Cesana et al. (2007) synthesized a new 2-oxazoline monomer with a protected thiol group, leading to well-defined copolymers. This research highlights the versatility of 2-oxazoline-based polymers for further functionalization and the creation of materials with specific chemical functionalities (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Materials with Specific Properties
Thermo-responsive Polymer Materials : Research on poly(2-ethyl-2-oxazoline) segments by Christova et al. (2003) focused on the synthesis and properties of temperature-responsive hydrogels and segmented polymer networks. This work demonstrates the ability to control material properties such as temperature responsiveness, which could be relevant for designing materials with specific responses to environmental conditions (Christova, Velichkova, Loos, Goethals, & De Prez, 2003).
Safety and Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent. Additionally, studying the chemical properties and reactivity of this compound could provide valuable information for synthetic chemists .
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-11-13-22-12-10-20-16-9-5-4-8-15(16)18(23)19-17(20)14-6-2-1-3-7-14/h1-3,6-7,21H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYHQJJDFPFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCOCCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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